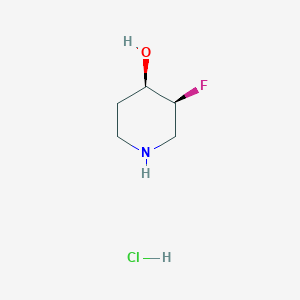

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry. The strategic introduction of a fluorine atom into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, offering critical insights for its effective utilization in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative presented as a hydrochloride salt. The cis-relationship between the fluorine at position 3 and the hydroxyl group at position 4, along with the specific (3S,4R) stereochemistry, are critical for its utility in creating novel chemical entities with defined three-dimensional structures.

Nomenclature and Structure

-

Systematic IUPAC Name: (3S,4R)-3-fluoropiperidin-4-ol;hydrochloride[1]

-

Synonyms: (3S, 4R)-3-Fluoro-4-piperidinol hydrochloride, (3S, 4R)-3-fluoropiperidin-4-ol HCl[2][3]

Physicochemical Data

Experimentally determined physicochemical data for this compound is not widely published. The following table summarizes key computed properties and available supplier information, which serve as a valuable guide for handling and experimental design.

| Property | Value/Information | Source |

| Molecular Weight | 155.60 g/mol | [2][3] |

| Exact Mass | 155.0513198 Da | [4] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Melting Point | Not available (decomposes) | |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in water. Information on solubility in organic solvents is limited. | |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

| Storage Conditions | Room temperature, keep dry and cool.[5] |

Synthesis and Characterization

The synthesis of enantiomerically pure (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a multi-step process that requires precise stereochemical control. A key strategy involves the enantioselective synthesis of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the creation of the protected chiral core and the subsequent deprotection. The causality behind this approach lies in the need to control the stereochemistry at the C3 and C4 positions before the final, more reactive free amine is revealed.

Caption: Synthetic workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a robust framework for the synthesis.

Protocol 1: Enantioselective Synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate [6]

This protocol is adapted from the enantioselective synthesis of the cis-1-Boc-3-fluoropiperidin-4-ol. The choice of an organocatalyst, such as a modified cinchona alkaloid, is crucial for establishing the desired stereochemistry during the fluorination step.

-

Fluorination: To a solution of 1-tert-butyloxycarbonyl-3-fluoropiperidin-4-ol in a suitable solvent (e.g., acetonitrile), add the enantioselective fluorinating agent (e.g., Selectfluor) in the presence of a chiral catalyst (e.g., a modified cinchona alkaloid as reported by MacMillan and colleagues).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Reduction: The resulting fluorinated ketone is then subjected to stereoselective reduction. Dissolve the crude product in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise. The stereoselectivity of this step is critical to ensure the desired cis-diol configuration.

-

Purification: After an appropriate work-up, the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Crystallization can be employed for further enantiomeric enrichment.

Protocol 2: Boc Deprotection to form the Hydrochloride Salt

The Boc protecting group is acid-labile, and its removal is typically achieved under acidic conditions to directly yield the hydrochloride salt.

-

Dissolution: Dissolve the purified tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as 1,4-dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) to the stirred solution at room temperature.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate from the reaction mixture. The reaction progress can be monitored by TLC. Once the reaction is complete, the solid product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the expected spectroscopic features are as follows. Researchers should acquire their own analytical data for definitive characterization.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine-proton couplings. Key signals would include the proton at C4 (adjacent to the hydroxyl group), which would appear as a multiplet, and the proton at C3 (bearing the fluorine), which would exhibit a large doublet of doublets due to coupling with the fluorine and adjacent protons. The piperidine ring protons would appear as a series of multiplets.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the piperidine ring carbons. The carbon bearing the fluorine (C3) would appear as a doublet with a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C2 and C4) would also exhibit smaller two-bond C-F couplings.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base [M+H]⁺.

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is listed as available from commercial suppliers such as ChemicalBook, which can be consulted for reference spectra.[2]

Chemical Reactivity and Stability

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a stable crystalline solid under standard laboratory conditions. The primary reactive sites are the secondary amine and the secondary hydroxyl group.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions are fundamental to incorporating the fluoropiperidinol moiety into larger molecules.

-

O-Functionalization: The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, although the adjacent fluorine atom may influence its reactivity.

-

Stability: The compound is expected to be stable at room temperature when protected from moisture. As a hydrochloride salt, it is less prone to degradation than the corresponding free base. Long-term storage in a cool, dry place is recommended.

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates can profoundly impact their pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

The (3S,4R)-3-fluoropiperidin-4-ol scaffold is particularly attractive due to its rigid, chair-like conformation, which presents substituents in well-defined spatial orientations. This allows for the precise design of molecules that can fit into the binding pockets of enzymes and receptors.

-

Neuroscience: Modulation of neurotransmitter receptors and transporters.

-

Oncology: Kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: Antiviral and antibacterial agents.

The strategic use of fluorinated building blocks like (3S,4R)-3-fluoropiperidin-4-ol hydrochloride allows medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to potency, selectivity, and pharmacokinetics.[7][8][9]

Caption: Role of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

Hazard Identification

Based on GHS classifications from available sources, the compound is considered to have the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

An MSDS for the related free base, (3R,4S)-3-Fluoropiperidin-4-ol, suggests similar irritation potential.[10]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If inhaled: Move the person into fresh air.[10]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

-

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid piperidine core, defined stereochemistry, and the presence of a fluorine atom provides a powerful tool for the design and synthesis of novel drug candidates with optimized properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of new and effective therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link].

-

Capot Chemical (2020). MSDS of (3R,4S)-3-Fluoropiperidin-4-ol. Retrieved from [Link].

-

Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8892-7. Available at: [Link].

-

Wang, J., et al. (2014). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 10243-10279. Available at: [Link].

-

ResearchGate (2025). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link].

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link].

-

ACS GCI Pharmaceutical Roundtable (n.d.). Acids Reagent Guide. Retrieved from [Link].

-

ResearchGate (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link].

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at: [Link].

-

National Institutes of Health (n.d.). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link].

-

ChemicalRegister.com (n.d.). (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. Retrieved from [Link].

- Google Patents (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

- Google Patents (n.d.). US10189808B2 - Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses.

- Google Patents (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

ResearchGate (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link].

- Google Patents (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Wiley Online Library (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link].

- Google Patents (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

-

National Center for Biotechnology Information (n.d.). Semifluorinated compounds - Patent US-11154513-B2. Retrieved from [Link].

- Google Patents (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Semantic Scholar (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved from [Link].

Sources

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride(1443380-89-9) 1H NMR spectrum [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

(3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS No. 1443380-89-9), a chiral fluorinated piperidine building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical significance, synthesis, and strategic applications, offering field-proven insights into its role in modern medicinal chemistry.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[1] The strategic introduction of fluorine atoms onto this saturated N-heterocyclic system can profoundly influence a molecule's pharmacological profile.[2] Fluorine's high electronegativity and small size can alter key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[2][3][4] These modulations are critical in drug design for enhancing potency, selectivity, and pharmacokinetic properties, while potentially mitigating off-target effects like hERG channel affinity, a common cause of cardiac toxicity.[5]

(3S,4R)-3-fluoropiperidin-4-ol, with its defined stereochemistry, presents a conformationally constrained three-dimensional fragment. This distinct cis-relationship between the fluorine and hydroxyl groups offers a unique vector for molecular interactions within a protein binding site, making it a highly valued building block in fragment-based drug discovery (FBDD) and lead optimization.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1443380-89-9 | [3][6] |

| Molecular Formula | C₅H₁₁ClFNO | [7] |

| Molecular Weight | 155.60 g/mol | [6][7] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Purity | ≥97% (typical) | [3] |

| InChI Key | VGRYZBPWUNRGDD-UYXJWNHNSA-N | [8] |

| 1H NMR | Spectrum available | [5] |

| Storage | Room temperature (recommended) | [8] |

Safety Information: This compound is associated with the following hazard statements:

Appropriate personal protective equipment (PPE) should be used when handling this substance.[8]

Enantioselective Synthesis: A Step-by-Step Protocol

The synthesis of enantiopure (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a critical process, ensuring the correct stereochemistry for targeted biological activity. The following protocol is based on an established enantioselective fluorination methodology, followed by standard deprotection and salt formation.[6]

Synthetic Workflow Overview

The overall synthetic strategy involves the enantioselective fluorination of a protected piperidinone precursor, followed by reduction, deprotection, and formation of the hydrochloride salt.

Caption: Synthetic workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.

Detailed Experimental Protocol

Step 1: Enantioselective Fluorination of N-Boc-4-piperidone [6]

-

Rationale: This key step establishes the chirality of the molecule. The use of a chiral amine catalyst directs the electrophilic fluorinating agent (Selectfluor) to one face of the enamine intermediate, leading to the desired enantiomer.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add a chiral primary amine catalyst (e.g., a modified cinchona alkaloid or α-methylbenzylamine, 0.1-0.2 eq).

-

Stir the mixture for 10-15 minutes to allow for enamine formation.

-

Add N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.1 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-1-Boc-3-fluoro-4-piperidone.

-

Step 2: Stereoselective Reduction to cis-1-Boc-(3S,4R)-3-fluoropiperidin-4-ol

-

Rationale: The reduction of the ketone must be stereoselective to yield the cis diol, where the hydroxyl group is on the same face as the fluorine atom. Sodium borohydride is often effective for this transformation, approaching from the less sterically hindered face.

-

Procedure:

-

Dissolve the fluorinated piperidone from Step 1 (1.0 eq) in a protic solvent like methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water, followed by adjustment of the pH to ~7 with dilute HCl.

-

Extract the product with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.

-

The resulting cis-1-Boc-(3S,4R)-3-fluoropiperidin-4-ol can be further purified by crystallization to achieve high enantiopurity.[6]

-

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt, improving the compound's stability and handling characteristics.

-

Procedure:

-

Dissolve the purified Boc-protected piperidinol from Step 2 (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3-5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. The product will typically precipitate out of the solution.

-

Monitor the reaction for complete deprotection.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The (3S,4R)-3-fluoropiperidin-4-ol scaffold is a valuable building block for the synthesis of potent and selective inhibitors of various kinases, which are critical targets in oncology and immunology.

Rationale for Use in Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that binds to the hinge region of the ATP-binding pocket. The piperidine moiety of the title compound can be functionalized at the nitrogen atom to be incorporated into larger molecules, positioning the fluorinated ring in solvent-exposed regions or other pockets of the kinase. The fluorine and hydroxyl groups can then form key interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues, thereby enhancing binding affinity and selectivity.

The introduction of fluorine can lower the pKa of the piperidine nitrogen, which can be advantageous for cell permeability and reducing off-target ion channel interactions.[5] This strategic fluorination makes the scaffold particularly suitable for developing inhibitors for targets like Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Sources

- 1. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Power of a Privileged Partnership

In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a foundational element in medicinal chemistry.[1] Parallel to this, the strategic incorporation of fluorine has emerged as a transformative tool for fine-tuning the properties of bioactive molecules.[3] Nearly a quarter of all small-molecule drugs on the market now contain at least one fluorine atom, a testament to its ability to enhance critical pharmacokinetic and physicochemical properties.[4][5] This guide delves into the synergistic combination of these two powerful motifs, exploring the multifaceted biological activities of fluorinated piperidine derivatives and providing a technical framework for their investigation. We will move beyond a mere cataloging of effects to dissect the underlying chemical principles and experimental considerations that drive the discovery of novel therapeutics in this promising chemical space.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts profound changes to a molecule's character.[3] The unique properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to a suite of desirable modifications in a drug candidate.[3]

Impact on Physicochemical and Pharmacokinetic Properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug in the body.[3]

-

Lipophilicity and Membrane Permeability: Fluorination can modulate a compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can enhance membrane permeability, facilitating passage across biological barriers like the blood-brain barrier.[3][6]

-

pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as the piperidine nitrogen.[7] This alteration in basicity can influence a compound's solubility, receptor binding affinity, and potential for off-target effects like hERG channel binding, which is associated with cardiac toxicity.[7][8]

Conformational Control: The Axial Fluorine Preference

A fascinating consequence of fluorinating the piperidine ring is the notable preference for the fluorine atom to occupy an axial position, a deviation from the typical equatorial preference of larger substituents.[9] This "axial-F preference" is driven by a combination of stabilizing forces, including:

-

Charge-Dipole Interactions: Upon protonation of the piperidine nitrogen, a favorable electrostatic interaction occurs between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom.[9]

-

Hyperconjugation: Delocalization of electrons from the axial C-H bonds into the antibonding orbital of the C-F bond (σC-H → σ*C-F) contributes to the stability of the axial conformer.[10]

This conformational rigidity can be strategically exploited in drug design to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target.[10]

Caption: Inhibition of the PI3K/Akt pathway by fluorinated piperidines.

Antimicrobial Activity: A Renewed Fight Against Resistance

Piperidine derivatives have long been investigated for their antimicrobial properties. [11][12][13][14]The introduction of fluorine can modulate this activity. Studies have shown that certain fluorinated N-benzyl substituted piperidines exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [15]The lipophilicity conferred by the fluorine atom may play a role in the compounds' ability to penetrate bacterial cell membranes. [15]Some piperidine derivatives have also shown antifungal activity against species like Candida albicans. [11][12]

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing some of the key biological activities of fluorinated piperidine derivatives.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol determines the in vitro inhibitory activity of a compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (fluorinated piperidine derivatives)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 20 µL of pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for another 15 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [16] Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Test compounds (fluorinated piperidine derivatives)

-

Doxorubicin (positive control)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound or doxorubicin. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values. [16]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Summary: A Quantitative Look at Biological Activity

To facilitate comparison and analysis, quantitative data on the biological activity of fluorinated piperidine derivatives should be presented in a clear and structured format.

Table 1: Comparative Inhibitory Activity against α-Glucosidase and Cholinesterases

| Compound ID | α-Glucosidase IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Acarbose (Std.) | 750.0 ± 1.5 | N/A | N/A | [17] |

| Donepezil (Std.) | N/A | 0.021 ± 0.001 | 3.58 ± 0.12 | [1] |

| Fluorinated Piperidine 2 | 15.6 ± 0.1 | 18.3 ± 0.2 | 22.4 ± 0.3 | [17] |

| Fluorinated Piperidine 4 | 9.8 ± 0.1 | 25.1 ± 0.3 | 30.7 ± 0.4 | [17] |

| Fluorinated Piperidine 5 | 12.3 ± 0.2 | 33.2 ± 0.4 | 41.5 ± 0.5 | [17] |

| Fluorinated Piperidine 6 | 10.5 ± 0.1 | 40.8 ± 0.5 | 55.6 ± 0.6 | [17] |

N/A: Not Applicable or Not Assessed

Table 2: In Vitro Cytotoxic Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Vindoline-Piperazine 23 | MDA-MB-468 | Breast Cancer | 1.00 | [18] |

| Vindoline-Piperazine 25 | HOP-92 | Non-Small Cell Lung | 1.35 | [18] |

| Doxorubicin (Std.) | Various | N/A | Varies (typically <1) | General Knowledge |

Conclusion and Future Perspectives

The strategic fluorination of the piperidine scaffold represents a powerful and versatile approach in modern drug discovery. The unique physicochemical and conformational effects of fluorine can be harnessed to enhance the potency, selectivity, and pharmacokinetic profiles of these privileged heterocycles. The diverse biological activities observed, ranging from potent enzyme inhibition relevant to diabetes and Alzheimer's disease to promising anticancer and antimicrobial effects, underscore the vast therapeutic potential of this compound class.

Future research should focus on expanding the chemical diversity of fluorinated piperidines, exploring novel substitution patterns and stereochemical arrangements. A deeper understanding of the structure-activity relationships, aided by computational modeling and detailed mechanistic studies, will be crucial for the rational design of next-generation therapeutics. Furthermore, the development of efficient and stereoselective synthetic methodologies will be essential to accelerate the discovery and optimization of new drug candidates. [4][5][19]As our understanding of the intricate interplay between fluorine substitution and biological function continues to grow, fluorinated piperidine derivatives are poised to make significant contributions to the development of innovative medicines for a wide range of human diseases.

References

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Talukdar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

-

Lashkari, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

-

Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

Olaru, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Li, S., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica. Available at: [Link]

-

Berger, F., et al. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

-

Altynbekov, K., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. Available at: [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. Available at: [Link]

-

Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, R. K., et al. (2013). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Pradere, U., et al. (2021). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. ResearchGate. Available at: [Link]

-

Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available at: [Link]

-

Sokołowska, J., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Journal of Surfactants and Detergents. Available at: [Link]

-

Szabó, N., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

-

Li, C., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Sohrab, M. H., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. Available at: [Link]

-

Kumar, A. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

-

Zafar, S., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Fluoropiperidin-4-ol Analogs: A Technical Guide to their Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core mechanistic principles governing the action of 3-fluoropiperidin-4-ol analogs. Moving beyond a superficial overview, this document provides a foundational understanding of the unique structural and electronic properties of this scaffold, and outlines a systematic approach to elucidating the precise biological interactions that underpin their therapeutic potential. As Senior Application Scientists, we aim to equip you with the strategic insights and detailed methodologies required to accelerate your research and development efforts in this promising chemical space.

The Strategic Advantage of the 3-Fluoropiperidin-4-ol Scaffold: A Structural and Conformational Perspective

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 4-position imparts a unique set of properties that significantly influence the molecule's interaction with biological targets.

1.1. The Dominance of the Axial Fluorine Conformation:

A critical feature of the cis-3-fluoropiperidin-4-ol scaffold is the strong preference for the fluorine atom to occupy an axial position.[2][3][4] This conformational rigidity is a departure from the typically equatorial preference of substituents on a cyclohexane ring and is driven by a combination of stereoelectronic effects:

-

Hyperconjugation: Donation of electron density from anti-periplanar C-H bonds into the low-lying σ* orbital of the C-F bond stabilizes the axial conformation.[3][4]

-

Charge-Dipole Interactions: In the protonated state, a favorable interaction between the positive charge on the nitrogen and the partial negative charge on the fluorine further stabilizes the axial conformer.[4][5]

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, with more polar solvents tending to further stabilize the more polar axial conformation.[2][3]

This fixed conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The defined spatial orientation of the fluorine and hydroxyl groups provides a precise vector for interactions within a binding pocket.

1.2. Modulation of Physicochemical Properties:

The electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the piperidine nitrogen. This modulation of basicity is a key strategy in drug design to:

-

Reduce Off-Target Effects: A lower pKa can mitigate interactions with targets such as the hERG potassium channel, reducing the risk of cardiovascular toxicity.[1]

-

Enhance Oral Bioavailability: Fine-tuning the pKa can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The hydroxyl group at the 4-position provides a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with target proteins.

Elucidating the Mechanism of Action: A Multi-pronged Approach

Given the versatility of the piperidine scaffold, 3-fluoropiperidin-4-ol analogs have the potential to interact with a wide range of biological targets. A systematic investigation into their mechanism of action is paramount. The following sections outline key experimental workflows to identify and characterize the molecular targets and signaling pathways modulated by these compounds.

2.1. Target Identification and Validation:

The initial step is to identify the primary biological target. A combination of computational and experimental approaches is recommended.

2.1.1. In Silico Target Prediction:

Utilize computational tools to screen the 3-fluoropiperidin-4-ol analog against databases of known protein structures. This can provide initial hypotheses about potential target classes, such as:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.[6][7][8]

-

Ion Channels: Modulation of ion channel activity is a known mechanism for piperidine-containing compounds.[1][9][10][11]

-

Enzymes: The scaffold can be designed to fit into the active sites of various enzymes, acting as inhibitors.[12][13]

2.1.2. Experimental Target Fishing:

Broad, unbiased screening is crucial to identify potential targets.

-

Phenotypic Screening: Assess the effect of the analog on cell viability, proliferation, or other functional readouts in various cell lines (e.g., cancer, neuronal, immune cells). The MTT assay is a common method to assess cytotoxicity.[14]

-

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate binding partners from cell lysates.

Once a putative target is identified, validation is essential. This involves confirming a direct interaction and observing a functional consequence of this interaction.

2.2. Characterizing the Target Interaction: A Focus on GPCRs and Ion Channels

Based on the prevalence of the piperidine scaffold in neurologically active agents, a detailed investigation into interactions with GPCRs and ion channels is often a logical starting point.

2.2.1. GPCR Interaction Workflow:

The following diagram outlines a typical workflow for characterizing the interaction of a 3-fluoropiperidin-4-ol analog with a GPCR.

Caption: Workflow for characterizing GPCR activity.

2.2.1.1. Detailed Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific GPCR.

-

Membrane Preparation:

-

Culture cells expressing the target GPCR to a high density.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (3-fluoropiperidin-4-ol analog).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.2.2. Ion Channel Modulation Workflow:

The following diagram illustrates a workflow for investigating the modulation of ion channels.

Caption: Workflow for investigating ion channel modulation.

2.2.2.1. Detailed Protocol: Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the effect of a compound on ion channel currents.

-

Cell Preparation:

-

Culture cells expressing the ion channel of interest on glass coverslips.

-

Use the cells 1-3 days after plating.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Pull micropipettes from borosilicate glass and fire-polish the tips. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

-

Whole-Cell Recording:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps to elicit ion channel currents.

-

Record baseline currents.

-

Perfuse the test compound (3-fluoropiperidin-4-ol analog) at various concentrations and record the resulting changes in current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of the compound.

-

Construct a concentration-response curve to determine the IC50 or EC50.

-

Analyze the voltage-dependence of channel activation and inactivation to further characterize the mechanism of modulation.

-

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 3-fluoropiperidin-4-ol analogs.

3.1. Key Modifications and Expected Outcomes:

-

Substitution on the Piperidine Nitrogen: This is a key handle for modulating potency and selectivity. Large, hydrophobic substituents may favor binding to certain GPCRs, while smaller, more polar groups could be explored for other targets.

-

Stereochemistry: The relative stereochemistry of the fluorine and hydroxyl groups (cis vs. trans) will have a profound impact on activity. The enantiomers of the active diastereomer should also be synthesized and tested, as biological targets are chiral.[14]

-

Aryl Substituents: If the scaffold is further decorated with aryl groups, their electronic and steric properties will significantly influence activity.

3.2. Data Summary and Interpretation:

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Compound | Target | Assay Type | Potency (IC50/EC50, nM) | Max Effect (% of control) |

| Analog 1 | GPCR X | Binding (Ki) | 50 | N/A |

| Analog 1 | GPCR X | cAMP | 120 (IC50) | 95% inhibition |

| Analog 2 | Ion Channel Y | Patch-Clamp | 250 (IC50) | 85% block |

| ... | ... | ... | ... | ... |

This structured data allows for the identification of key structural features that contribute to activity and provides a rational basis for the design of next-generation analogs.

Conclusion and Future Directions

The 3-fluoropiperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. Its unique conformational and physicochemical properties provide a solid foundation for achieving high potency and selectivity. A thorough and systematic investigation of the mechanism of action, as outlined in this guide, is essential to unlock the full potential of this chemical class. Future efforts should focus on integrating structural biology (e.g., X-ray crystallography, cryo-EM) with the described pharmacological and electrophysiological assays to gain a detailed, atomic-level understanding of the interactions between these analogs and their biological targets. This will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(32), 7239-7244.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594.

- Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1996). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 118(45), 11216-11224.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(32), 7239-7244.

- Haskel, A., Bosnich, B., & Rauk, A. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters, 10(12), 1668-1674.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of cis-3-fluoro-4-methylpiperidine (3) and its TFA-(A), HCl-(B), and NH-(C)- analogues.

- Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594.

- Brady, J. D., Rich, T. C., & Martens, J. R. (2008). Modulation of the olfactory CNG channel by PtdIns(3,4,5)P3. The Journal of general physiology, 131(4), 385–394.

- John, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Kumar, J., & Janes, R. W. (2022). Nanobodies targeting ion channels: advancing therapeutics through precision and structural insights.

- Bagal, S. K., Brown, A. D., & Cox, P. J. (2019). Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. Handbook of experimental pharmacology, 260, 187–205.

- Müller, C., Neugebauer, T., Zill, P., Lass-Flörl, C., Bracher, F., & Binder, U. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5099.

- Wootten, D., Christopoulos, A., & Sexton, P. M. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of medicinal chemistry, 59(14), 6525–6543.

- Tang, W., & Chen, Z. (2022). Ion channel inhibition by targeted recruitment of NEDD4–2 with divalent nanobodies.

- Irannejad, R., Tsvetanova, N. G., & von Zastrow, M. (2015).

- Jacobson, K. A., & Costanzi, S. (2019). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. Medicinal research reviews, 39(5), 1937–1966.

- Zhang, Y., & Chen, J. (2019). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Scientific reports, 9(1), 17616.

- Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Tools for GPCR drug discovery. Nature reviews. Drug discovery, 12(8), 630–644.

- Wang, D., Li, Y., Zhang, Y., & Chen, J. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in nutrition, 9, 888333.

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional selectivity of GPCR-directed drug action through location bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of the olfactory CNG channel by Ptdlns(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nanobodies targeting ion channels: advancing therapeutics through precision and structural insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 14. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of fluorinated piperidines.

An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the profound influence of fluorine substitution on the conformational preferences of the piperidine ring. Moving beyond simple sterics, we delve into the complex stereoelectronic forces that dictate fluorine's often counterintuitive preference for the axial position. This document synthesizes field-proven insights with technical accuracy, detailing the key analytical techniques—NMR spectroscopy, X-ray crystallography, and computational chemistry—used to elucidate these conformations. By understanding the causality behind these conformational effects, researchers can better leverage fluorination as a rational design strategy to optimize drug candidates' biological activity, metabolic stability, and pharmacokinetic profiles.

The Strategic Imperative of Fluorinating Piperidines in Drug Design

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its three-dimensional structure and ability to interact with biological targets.[1] The introduction of fluorine, the most electronegative element, imparts a suite of transformative properties that can be leveraged during lead optimization.[2] These benefits include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at metabolically vulnerable "soft spots" can significantly enhance a drug's half-life.[3]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen.[4] This is a critical tool for medicinal chemists, as tuning pKa can mitigate off-target effects, such as hERG channel binding which is linked to cardiac toxicity, and improve properties like solubility and cell permeability.[5][6]

-

Conformational Locking: Fluorine substitution can profoundly alter the conformational equilibrium of the piperidine ring, often locking it into a specific chair conformation.[3][7] This pre-organization can enhance binding affinity to a target protein by reducing the entropic penalty of binding.

While often considered a bioisostere of a hydrogen atom, the C-F bond's unique electronic properties introduce complex conformational biases that defy classical steric arguments, necessitating a deeper analysis.[8]

Foundational Principles: Stereoelectronic Control of Conformation

The chair conformation of a piperidine ring can exist in two rapidly interconverting forms. Substituents can occupy either an axial (perpendicular to the ring plane) or equatorial (in the ring plane) position. Traditionally, bulky groups prefer the sterically less hindered equatorial position. However, fluorine's conformational preference is governed by a subtle interplay of powerful stereoelectronic and electrostatic interactions that often favor the sterically more crowded axial orientation.[9][10]

Key Stereoelectronic and Electrostatic Interactions

The preference for an axial fluorine atom is not due to a single dominant force but rather the sum of several stabilizing interactions.[11]

-

Hyperconjugation (Gauche and Anomeric Effects): The most significant stabilizing force is often hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) into an adjacent empty antibonding orbital (σ*). This interaction is maximized when the orbitals are anti-periplanar (180° apart).

-

In 3- and 4-fluoropiperidines, the axial C-F bond's low-lying σ* orbital can accept electron density from anti-periplanar C-H bonds, a phenomenon known as the gauche effect .[9][12] This stabilizes the axial conformation.

-

In 2-fluoropiperidines, the nitrogen lone pair (n) can donate into the σ* C-F orbital when the fluorine is axial, an interaction known as the anomeric effect .[13][14]

-

-

Charge-Dipole Interactions: In the protonated piperidinium form, a powerful electrostatic attraction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom (Cδ⁺-Fδ⁻).[8][11] This interaction strongly stabilizes the axial conformer and is a key reason for its prevalence under physiological pH conditions.

-

Solvation and Dipole Minimization: The polarity of the solvent plays a crucial role in the conformational equilibrium.[3][8] The overall molecular dipole moment can differ significantly between the axial and equatorial conformers. Polar solvents will preferentially stabilize the conformer with the larger dipole moment. Computational studies show that increasing solvent polarity can further enhance the stability of the more polar axial-F conformer.[8]

These effects collectively override the minor steric penalty of placing a fluorine atom in the axial position, leading to the observed and often desired conformational rigidity.

The Analytical Toolkit: Methodologies for Conformational Determination

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of fluorinated piperidine conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for determining molecular conformation in solution.[3]

-

¹H and ¹⁹F Coupling Constants (J-coupling): The magnitude of the through-bond coupling constant between nuclei, particularly three-bond couplings (³J), is dependent on the dihedral angle between them, as described by the Karplus equation. For fluorinated piperidines, ³J(H,H) and ³J(F,H) values are invaluable.[8]

-

A large ³J(F,H) value (e.g., > 25 Hz) typically indicates an anti-periplanar (180°) relationship, which is consistent with one axial and one equatorial position.

-

A small ³J(F,H) value (e.g., < 10 Hz) suggests a gauche (60°) relationship, consistent with either two axial or two equatorial positions.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY or ROESY detect through-space interactions. The presence of an NOE cross-peak between two protons indicates they are close in space (typically < 5 Å), which can help differentiate between axial and equatorial positions and confirm chair conformations.

-

Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[3][8]

-

Data Acquisition: Acquire a standard suite of 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

-

Signal Assignment: Use the 2D correlation spectra to unambiguously assign all ¹H and ¹³C signals.

-

Coupling Constant Extraction: Analyze the multiplicity of signals in the high-resolution 1D ¹H spectrum to extract all relevant H-H and F-H coupling constants.

-

Dihedral Angle Calculation: Apply the Karplus relationship to the measured ³J values to estimate the dihedral angles.

-

NOE Analysis: Analyze the 2D NOESY/ROESY spectrum to identify key spatial proximities. For example, a strong NOE between protons at positions 1 and 3/5 (1,3-diaxial interaction) is a hallmark of a chair conformation.

-

Structure Elucidation: Combine the dihedral angle information and NOE constraints to build a model of the dominant solution-state conformation.

Single-Crystal X-ray Diffraction (XRD)

XRD provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[15][16] This technique is invaluable for validating the conformations predicted by other methods. However, it is important to recognize that the conformation observed in a crystal lattice may be influenced by crystal packing forces and may not be the sole or even primary conformation present in solution.[17]

Computational Chemistry

In silico methods are essential for predicting conformational energies, rationalizing experimental observations, and understanding the underlying stereoelectronic forces.[3][7]

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. Functionals like M06-2X are often used for their accuracy in describing non-covalent interactions.[3]

-

Basis Sets: A sufficiently large basis set, such as def2-QZVPP, is required for accurate calculations.[3]

-

Solvent Modeling: To simulate the solution-phase environment, implicit solvent models like the Polarizable Continuum Model (PCM) are crucial for capturing the effect of solvent polarity on conformational equilibria.[8]

-

Structure Generation: Build initial 3D structures for all plausible conformers (e.g., axial-fluorine chair, equatorial-fluorine chair).

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each conformer in the gas phase using a selected DFT method and basis set. The frequency calculation confirms the structure is a true energy minimum and provides the Gibbs free energy.

-

Solvation Calculation: Using the gas-phase optimized geometry, perform a single-point energy calculation including an implicit solvent model (PCM) to obtain the free energy of solvation.

-

Energy Analysis: Sum the gas-phase free energy and the free energy of solvation to obtain the total Gibbs free energy (ΔG) in solution for each conformer. The relative energies (ΔΔG) determine the predicted equilibrium population.

-

Validation: Compare the computationally predicted lowest-energy conformer and its geometric parameters (dihedral angles) with experimental data from NMR and/or XRD.

Data Synthesis: Quantifying the Fluorine Effect

The impact of fluorination can be quantified by examining changes in conformational free energy and basicity (pKa).

Table 1: Influence of Fluorination on Conformational Preference and Basicity

| Compound | Position of F | N-Substituent | Dominant Conformation of F | ΔpKa (vs. Parent) | Reference |

| 3-Fluoropiperidine | 3 | H (protonated) | Axial | -1.8 | [4] |

| 4-Fluoropiperidine | 4 | H (protonated) | Equatorial | -1.7 | [4] |

| 4,4-Difluoropiperidine | 4,4 | H (protonated) | - | -2.6 (0.9 for axial F) | [4] |

| 3,3-Difluoropiperidine | 3,3 | H (protonated) | - | -3.7 (1.4 for axial F) | [4] |

| cis-3,5-Difluoropiperidine | 3,5 | H (protonated) | Diaxial | N/A | [8] |

| N-TFA-3-fluoropiperidine | 3 | TFA | Axial | N/A | [3] |

Note: ΔpKa values are approximate and illustrate the trend of basicity reduction. The preference for equatorial 4-F is due to the absence of a strong gauche interaction and the dominance of a through-bond inductive effect.

Implications and Conclusion for Rational Drug Design

A thorough understanding of the conformational behavior of fluorinated piperidines is not merely an academic exercise; it is a prerequisite for their rational application in drug discovery.

By strategically placing fluorine atoms, medicinal chemists can:

-

Enforce a Bioactive Conformation: If the desired binding conformation of a piperidine-containing ligand requires a specific substituent to be axial, fluorination can be used to enforce this geometry, potentially leading to a significant increase in potency.[2]

-

Fine-Tune Physicochemical Properties: The predictable reduction in pKa can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18] For example, lowering the pKa can reduce unwanted interactions with the hERG channel, a key goal in improving the cardiovascular safety profile of new chemical entities.[5][6]

-

Navigate Intellectual Property: Creating novel, conformationally distinct fluorinated analogues of existing scaffolds can open new avenues for intellectual property.

References

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Le Bideau, F., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Le Bideau, F., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]

-

Müller, K., & Carreira, E. M. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(23), 2254-2268. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. [Link]

-

ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Ivanova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6636. [Link]

-

Jeschke, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2379-2387. [Link]

-

ResearchGate. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

-

da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 4972-4979. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

ResearchGate. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

-

ResearchGate. (2019). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6033-6043. [Link]

-

The Hebrew University of Jerusalem. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem Research Portal. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]

-

Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

ResearchGate. (2024). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. [Link]

-